molecular formula C6H3Br2NO2 B8817684 4,5-Dibromonicotinic acid CAS No. 1009334-28-4

4,5-Dibromonicotinic acid

Cat. No. B8817684
M. Wt: 280.90 g/mol
InChI Key: IHKYGDGPCRXNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

A cooled (−70° C.) solution of 5-bromonicotinic acid (12.6 g, 62.5 mmol) in THF under nitrogen was treated with 2 M lithium diisopropylamide (72 mL, 144 mmol) dropwise over 1 h. The solution stirred for 2.5 h at −55° C. The mixture was then cooled to −70° C. and treated with 1,2-dibromotetrachloroethane (25 g, 77.2 mmol) in portions over 30 min. After 1 h, the reaction mixture was allowed to warm to −20° C. over 2 h and then water (75 mL) was added slowly. The organic layer was then evaporated in vacuo and the aqueous residue was diluted with water (250 mL), then washed with ethyl acetate. The aqueous layer was then acidified to pH 3 by addition of concentrated hydrochloric acid. The precipitated solid was collected by filtration and dried at 60° C. in vacuo to afford 10 g (57%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.98 (s, 1H), 8.75 (s, 1H), 3.2 (br. s, 1H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C([N-]C(C)C)(C)C.[Li+].[Br:19]C(Cl)(Cl)C(Cl)(Cl)Br.O>C1COCC1>[Br:19][C:10]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=[CH:3][C:2]=1[Br:1] |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(Br)(Cl)Cl)(Cl)Cl
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
The solution stirred for 2.5 h at −55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −70° C.
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water (250 mL)
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous layer was then acidified to pH 3 by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=NC=C1C(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.